2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Description
The compound 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic organic molecule featuring a pyrrolidine ring (5-membered) fused with a pyridine moiety substituted with a 4-methylpiperazine group.
Properties
Molecular Formula |
C15H22N4O |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C15H22N4O/c1-17-8-10-18(11-9-17)15-13(4-2-6-16-15)14-5-3-7-19(14)12-20/h2,4,6,12,14H,3,5,7-11H2,1H3 |
InChI Key |
CUADYKQTUIGDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-methylpiperazine with 3-bromopyridine under basic conditions to form the intermediate 2-(4-methylpiperazin-1-yl)pyridine. This intermediate is then reacted with pyrrolidine-1-carbaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridine and piperazine moieties may facilitate binding to active sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- The target compound’s pyrrolidine ring distinguishes it from the piperidine analog in , which has a larger 6-membered ring. Ring size influences conformational flexibility and intermolecular interactions .
- The acetamide derivatives (5i, 5j) in lack the carbaldehyde group but share the 4-methylpiperazinylpyridine motif, highlighting the role of functional groups in modulating reactivity and solubility .
Synthesis Yields :
- Compounds 5i and 5j exhibit moderate yields (~71%), suggesting synthetic challenges in introducing the 4-methylpiperazine group or imidazothiazole moiety .
Melting Points :
- The chloro-substituted compound 5j has a lower melting point (118–120°C) compared to 5i (132–134°C), possibly due to reduced crystallinity from the electron-withdrawing chlorine substituent .
Functional Group Impact :
- The carbaldehyde group in the target compound and its analogs (e.g., the benzylpiperazine derivative in ) introduces electrophilic reactivity, enabling further derivatization, unlike the acetamide derivatives .
Research Findings and Implications
- Synthetic Challenges : The 4-methylpiperazine group’s introduction may require optimized coupling conditions, as seen in the moderate yields of 5i and 5j .
- Comparative Reactivity : The carbaldehyde group in the target compound and its piperidine analog () could serve as intermediates for Schiff base formation or cross-coupling reactions, expanding their utility in drug discovery .
Biological Activity
2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS Number: 1017450-45-1) is a novel compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring linked to a pyridine moiety and a piperazine substituent. Its molecular formula is with a molecular weight of 216.28 g/mol. The compound exhibits notable physicochemical properties, including solubility and stability, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing piperazine and pyridine moieties often exhibit significant biological activities, including:
- Anticancer Activity : Various studies have demonstrated that derivatives of piperazine show cytotoxic effects against different cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for antibacterial and antifungal activities, showing promising results against several strains.
- Enzyme Inhibition : It has been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases.
Anticancer Activity
A study focusing on the cytotoxic effects of related compounds revealed that derivatives similar to this compound exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, including HeLa and MCF7 cells. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.
Antimicrobial Efficacy
In vitro assays have shown that the compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The potential mechanism includes disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The enzyme inhibition profile indicates that this compound acts as a potent inhibitor of AChE, with an IC50 value of approximately 25 nM. This inhibition is particularly relevant for developing treatments for Alzheimer's disease, where AChE inhibitors are therapeutically beneficial.
Case Studies
Several case studies have been published that focus on the pharmacological effects of similar compounds:
- Study on Anticancer Activity : A series of piperazine derivatives were tested for their cytotoxicity against various tumor cell lines. Results indicated that modifications in the piperazine structure significantly influenced their anticancer potency.
- Research on Antimicrobial Properties : A comparative study evaluated the antimicrobial efficacy of multiple derivatives containing piperazine and pyridine rings, demonstrating that structural variations impacted their activity against specific pathogens.
- Enzyme Inhibition Research : Investigations into the inhibition of AChE by related compounds revealed structure–activity relationships that can guide future drug design efforts targeting neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
